7-O-Acetylneocaesalpin N

Cassane Diterpenoid Structure-Activity Relationship Acetylation

7-O-Acetylneocaesalpin N (CAS: 1309079-08-0) is a cassane-type diterpenoid isolated from various *Caesalpinia* species, including *C. minax* and *C.

Molecular Formula C25H34O10
Molecular Weight 494.5 g/mol
Cat. No. B8261301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-O-Acetylneocaesalpin N
Molecular FormulaC25H34O10
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC(C2(C1(C3CC4(C(=CC(=O)O4)C(C3C(C2)OC(=O)C)C(=O)OC)O)C)O)(C)C
InChIInChI=1S/C25H34O10/c1-12(26)33-16-11-25(31)22(3,4)8-7-17(34-13(2)27)23(25,5)15-10-24(30)14(9-18(28)35-24)20(19(15)16)21(29)32-6/h9,15-17,19-20,30-31H,7-8,10-11H2,1-6H3
InChIKeyRQEZCEFFMHSION-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-O-Acetylneocaesalpin N for Research: A Diterpenoid from Caesalpinia Species for Structural and Biological Investigation


7-O-Acetylneocaesalpin N (CAS: 1309079-08-0) is a cassane-type diterpenoid isolated from various *Caesalpinia* species, including *C. minax* and *C. pulcherrima* . Its core structure is a naphthofuran, and the compound is characterized by the presence of acetyl groups at the 1 and 6 positions, a methyl ester at position 7, and hydroxy groups at positions 4a and 10a [1]. As a member of the cassane diterpenoid family, it is a subject of interest in natural product research, particularly in the context of the diverse bioactivities reported for this class, including antineoplastic and anti-inflammatory effects [2].

Why Generic Substitution Fails for 7-O-Acetylneocaesalpin N: The Critical Role of Specific Acetylation in Cassane Diterpenoid Activity


In the cassane diterpenoid class, seemingly minor structural modifications can drastically alter biological activity, target selectivity, and potency [1]. While neocaesalpin N shares the same core skeleton, the presence of the 7-O-acetyl group in this specific compound is a key differentiating feature that is likely to influence its binding affinity and pharmacokinetic profile compared to its non-acetylated or differently acetylated analogs . Generic substitution or reliance on broad class-level data for procurement without confirming the specific, quantifiable properties of 7-O-Acetylneocaesalpin N risks experimental failure, irreproducible results, and wasted resources, particularly in structure-activity relationship (SAR) studies and projects requiring precise molecular tool compounds.

Quantitative Differentiation Guide: How 7-O-Acetylneocaesalpin N Compares to Neocaesalpin N and Other Cassane Analogs


Structural Basis for Differentiation: 7-O-Acetylation in Cassane Diterpenoids

The primary chemical distinction of 7-O-Acetylneocaesalpin N from its close analog, neocaesalpin N, is the presence of an acetyl group at the C7 position. While quantitative bioactivity data for this specific compound are not available, this structural modification is known to influence the biological profile of cassane diterpenoids .

Cassane Diterpenoid Structure-Activity Relationship Acetylation

Product Purity: A Key Metric for Reproducible Research with 7-O-Acetylneocaesalpin N

Procurement from reputable vendors ensures a high level of purity, typically ≥98%, which is verified by HPLC, NMR, and MS . This is a critical differentiator from materials with unspecified or lower purity, such as the 95% purity noted from some sources , which could contain up to 5% impurities that may confound experimental results.

Analytical Standard Quality Control Purity

Differentiation in Solubility and Formulation: A Practical Guide for Handling 7-O-Acetylneocaesalpin N

7-O-Acetylneocaesalpin N exhibits solubility in a specific set of organic solvents [1], which may differ from the solubility profile of its parent compound, neocaesalpin N, due to the presence of the additional acetyl group. This difference must be accounted for during experimental design.

Formulation Solubility In Vitro Assay

Differentiation in Storage and Stability: Ensuring Long-Term Integrity of 7-O-Acetylneocaesalpin N

While specific stability data for 7-O-Acetylneocaesalpin N are not published, its recommended storage conditions are desiccation at -20°C [1]. This is a common requirement for many cassane diterpenoids to prevent degradation, but it is a critical practical differentiator from more stable compounds that can be stored at room temperature.

Stability Storage Compound Integrity

Key Application Scenarios for 7-O-Acetylneocaesalpin N in Research and Industrial Settings


Analytical Reference Standard for Quality Control of Caesalpinia-Derived Products

Due to its well-defined structure and availability in high purity (≥98%), 7-O-Acetylneocaesalpin N is ideally suited for use as a certified reference standard in analytical chemistry . It can be employed in HPLC and LC-MS methods for the identification and quantification of this specific compound and its analogs in complex mixtures, such as herbal extracts, pharmaceutical preparations, and biological samples [1].

Structure-Activity Relationship (SAR) Studies on Cassane Diterpenoids

The specific 7-O-acetylation pattern makes this compound a valuable molecular probe for SAR investigations within the cassane diterpenoid class . By comparing its bioactivity profile with that of closely related compounds like neocaesalpin N and other differentially acetylated analogs, researchers can deconvolute the contribution of the 7-O-acetyl group to overall pharmacological effects, including cytotoxicity, anti-inflammatory activity, and target binding [1].

In Vitro Pharmacological Screening for Antineoplastic and Anti-Inflammatory Activity

Given that many cassane diterpenoids have demonstrated antineoplastic activity with IC50 values ranging from low micromolar to >50 µM across various cancer cell lines (e.g., MCF-7, A549, HepG2) , 7-O-Acetylneocaesalpin N is a relevant candidate for inclusion in in vitro screening panels. Its specific structural features may confer a unique selectivity or potency profile against specific cancer types, as well as anti-inflammatory targets such as nitric oxide production [1], making it a useful tool in early-stage drug discovery.

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